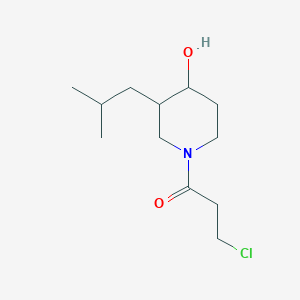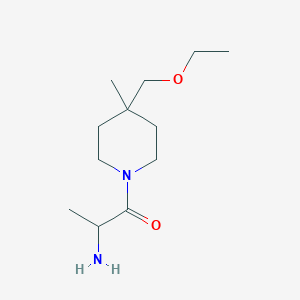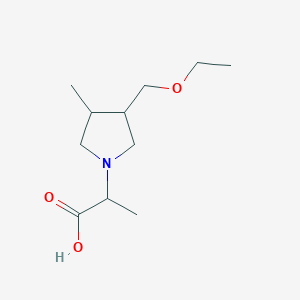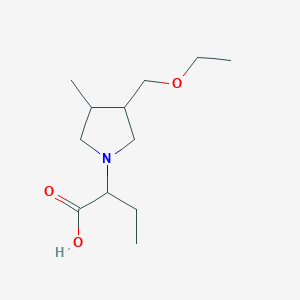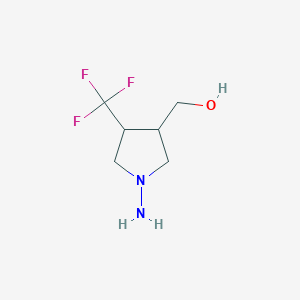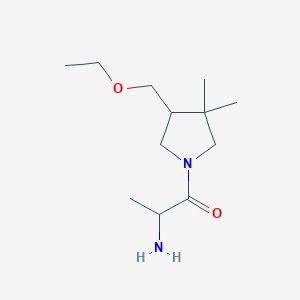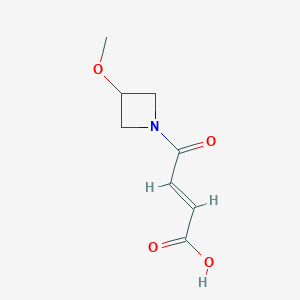
(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid
Descripción general
Descripción
(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid (abbreviated as MAOB) is an organic compound that has been extensively studied for its potential applications in various scientific fields. MAOB is a chiral compound, meaning that it has two different versions that are mirror images of each other. It is an important intermediate in the synthesis of many compounds, and it has been used in the synthesis of a variety of compounds such as amino acids, peptides, and sulfonamides. MAOB has also been studied for its biological activities, including its potential as an antiviral and anti-inflammatory agent.
Aplicaciones Científicas De Investigación
(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid has been studied for its potential applications in various scientific fields. It has been used in the synthesis of a variety of compounds, including amino acids, peptides, and sulfonamides. It has also been studied for its potential as an antiviral and anti-inflammatory agent. In addition, (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid has been studied for its potential as a therapeutic agent for the treatment of cancer, and it has been investigated for its potential use in the development of new drug delivery systems.
Mecanismo De Acción
The exact mechanism of action of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, it has been suggested that (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid may act as an antioxidant, which could explain its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid have not yet been fully elucidated. However, it has been suggested that (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid may act as an antioxidant, which could explain its potential as an anti-inflammatory agent. In addition, (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid has been studied for its potential as a therapeutic agent for the treatment of cancer, and it has been investigated for its potential use in the development of new drug delivery systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid in laboratory experiments is its high degree of purity and stability. (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid is relatively easy to synthesize and can be stored for long periods of time without degradation. In addition, (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid is relatively non-toxic and has a low potential for side effects. However, (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid is a chiral compound, meaning that it has two different versions that are mirror images of each other. This can make it difficult to accurately determine the enantiomeric purity of the compound.
Direcciones Futuras
The potential applications of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid are still being explored, and there are a number of possible future directions. These include further research into its potential as an antiviral and anti-inflammatory agent, as well as its potential use in the development of new drug delivery systems. In addition, further research into its biochemical and physiological effects could lead to new therapeutic agents for the treatment of cancer and other diseases. Finally, further research into the synthesis of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid could lead to the development of more efficient and cost-effective methods of production.
Propiedades
IUPAC Name |
(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-13-6-4-9(5-6)7(10)2-3-8(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIONAVGZTJIYDE-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CN(C1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






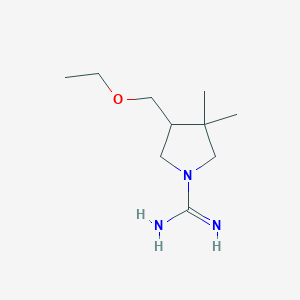
![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1491064.png)
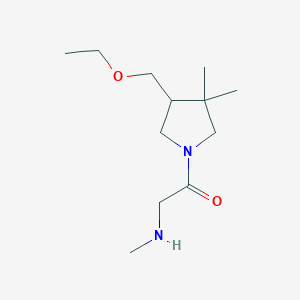
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1491068.png)
